molecular formula C17H12ClN3 B6635360 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile

4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile

Cat. No.: B6635360
M. Wt: 293.7 g/mol
InChI Key: CUFUNEVFBRCTFI-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-(2-chloro-5-methylanilino)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-11-6-7-14(18)16(8-11)21-17-12(9-19)10-20-15-5-3-2-4-13(15)17/h2-8,10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFUNEVFBRCTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC2=C(C=NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile typically involves the reaction of 2-chloro-5-methylaniline with quinoline-3-carbonitrile under specific conditions. One common method includes:

    Starting Materials: 2-chloro-5-methylaniline and quinoline-3-carbonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, often around 100-150°C, for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 4-(2-Chloro-5-methylanilino)quinoline-3-amine.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroanilino)quinoline-3-carbonitrile: Similar structure but lacks the methyl group.

    4-(2-Methylanilino)quinoline-3-carbonitrile: Similar structure but lacks the chloro group.

    4-(2-Chloro-5-methylanilino)quinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

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